4-chloro-1-cycloheptyl-1H-pyrazol-3-amine
Description
4-Chloro-1-cycloheptyl-1H-pyrazol-3-amine (CAS 1545735-95-2) is a pyrazole derivative with a molecular formula of C₁₀H₁₆ClN₃ and a molecular weight of 213.71 g/mol . The compound features a chlorine atom at the 4-position of the pyrazole ring and a cycloheptyl group substituted at the 1-position. The cycloheptyl moiety distinguishes it from other pyrazol-3-amine derivatives, which typically bear aromatic or smaller aliphatic substituents. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural attributes suggest moderate lipophilicity and steric bulk compared to analogs.
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-chloro-1-cycloheptylpyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c11-9-7-14(13-10(9)12)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,12,13) |
InChI Key |
RRULMXFDEGPUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction of diazo compounds with alkynes, which forms the pyrazole ring . The reaction conditions often include the use of catalysts such as silver or copper to facilitate the cycloaddition process. Additionally, the substitution of the chlorine atom can be achieved through halogenation reactions using reagents like N-chlorosuccinimide.
Industrial Production Methods
Industrial production of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, amine derivatives, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and molecular differences between 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine and selected analogs:
Key Differences and Implications
Substituent Effects
- Cycloheptyl vs. This may lower melting points and enhance solubility in nonpolar solvents.
- Nitrogen-Rich Substituents : Compounds like 4-chloro-1-[(1-ethyl-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine feature additional nitrogen atoms, which may improve hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
- Thermal Stability : Aromatic derivatives (e.g., 4-fluorophenylmethyl) may exhibit higher melting points due to crystalline packing, whereas the cycloheptyl analog’s flexible structure could result in lower thermal stability .
Biological Activity
4-Chloro-1-cycloheptyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine. The compound has been associated with the inhibition of Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response pathway. CHK1 inhibition can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents, making this compound a candidate for further development in cancer therapy .
In vitro studies have demonstrated that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 2.8 to 3.5 μM against MCF-7 breast cancer cells, indicating significant potency .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds structurally related to 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly alter their efficacy and selectivity. For instance, substituents such as halogens or alkyl groups can enhance the interaction with biological targets, improving their anticancer and antimicrobial properties .
Case Study 1: CHK1 Inhibition
A study focused on the CHK1 inhibition mechanism demonstrated that compounds similar to 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine could effectively sensitize cancer cells to DNA-damaging agents. The research indicated that these compounds might be used in combination therapies to enhance treatment outcomes in cancers characterized by DNA repair deficiencies .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains, suggesting that structural optimization could yield potent antimicrobial agents derived from the pyrazole scaffold .
Research Findings Summary Table
Q & A
Q. Methodological Answer :
- NMR spectroscopy : and NMR confirm regiochemistry and substitution patterns. For example, the amine proton in similar compounds resonates at δ 5.2–5.8 ppm, while aromatic protons appear as multiplets at δ 7.0–8.0 ppm .
- IR spectroscopy : Stretching vibrations for N–H (3298 cm) and C–Cl (750 cm) are diagnostic .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) with an error margin of <5 ppm .
Validation : Cross-referencing with SCXRD data ensures spectral assignments are accurate .
Advanced: How can regioselectivity in pyrazole substitution reactions be optimized?
Methodological Answer :
Regioselectivity depends on electronic and steric factors:
- Catalyst design : Copper(I) catalysts favor coupling at the 3-position of pyrazoles, as seen in ’s synthesis of N-cyclopropyl derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-deficient positions. For example, the 4-chloro group in pyrazoles directs substitution to the adjacent amine site .
- Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions, improving selectivity for the desired regioisomer .
Case study : The Mannich reaction in achieved selective methylation at the pyrazole’s 3-position using N,N'-bis(methoxymethyl)diaza-18-crown-6 as a directing group .
Basic: What safety protocols are essential when handling 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine?
Q. Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential amine vapors and chlorinated byproducts .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Advanced: How do substituents influence intermolecular interactions in pyrazole derivatives?
Q. Methodological Answer :
- Hydrogen bonding : The amine group (–NH) participates in N–H⋯O/N–H⋯N interactions, affecting crystal packing. For instance, reports C–H⋯O interactions stabilizing the lattice .
- Steric effects : Bulky cycloheptyl groups introduce torsional strain, reducing π-π stacking but enhancing van der Waals interactions .
- Halogen bonding : The chlorine atom engages in weak Cl⋯π interactions, which can be quantified via Hirshfeld surface analysis .
Implications : These interactions dictate solubility, melting points, and bioavailability, guiding formulation in pharmacological studies .
Advanced: How can computational modeling predict the reactivity of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine?
Q. Methodological Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) to predict electrophilic/nucleophilic sites. For example, the LUMO map may indicate susceptibility at the chloro-substituted carbon .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) to rationalize observed bioactivity, as done for anxiolytic pyrazole derivatives in .
- MD simulations : Assess stability in solvent environments by modeling solvation shells around the cycloheptyl group .
Validation : Compare computational results with experimental SCXRD and NMR data to refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
